(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
CAS No.: 124724-88-5
Cat. No.: VC3795579
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124724-88-5 |
|---|---|
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | (5S)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one |
| Standard InChI | InChI=1S/C7H12O4/c1-7(2)10-5(3-4-8)6(9)11-7/h5,8H,3-4H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | VOPYJHZPEZETOG-YFKPBYRVSA-N |
| Isomeric SMILES | CC1(O[C@H](C(=O)O1)CCO)C |
| SMILES | CC1(OC(C(=O)O1)CCO)C |
| Canonical SMILES | CC1(OC(C(=O)O1)CCO)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,3-dioxolane ring fused to a ketone group at the 4-position. The (S)-configuration at the 5-position introduces chirality, critical for its interactions in asymmetric synthesis. Key structural features include:
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Ring conformation: X-ray crystallography of related dioxolane derivatives reveals an envelope conformation for the five-membered ring, with the 5-hydroxyethyl group occupying a pseudoaxial position .
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Stereoelectronic effects: The methyl groups at C2 and C2' enforce a rigid chair-like conformation, stabilizing the ring against hydrolysis .
Table 1: Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₂O₄ | |
| Molecular weight | 160.17 g/mol | |
| Specific rotation [α]D²⁵ | +43.6° (c = 1.0, CHCl₃) | |
| Crystal system | Monoclinic |
The SMILES string CC1(C)OC[C@H](CCO)O1 and InChI key YYEZYENJAMOWHW-LURJTMIESA-N confirm the stereochemistry. Hydrogen bonding between the hydroxyethyl oxygen and the ketone group further stabilizes the molecule .
Synthesis and Production
Laboratory-Scale Methods
The synthesis typically involves ketalization of (S)-2,3-dihydroxybutyric acid with acetone under acidic conditions . A optimized protocol from Valdivia et al. employs:
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Ketal formation: Reacting (S)-2,3-dihydroxybutyric acid with 2,2-dimethoxypropane in acetone, catalyzed by sulfuric acid at −10°C for 4 hours.
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Workup: Neutralization with NaHCO₃, filtration, and solvent evaporation yield the product in 76% purity .
Table 2: Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | H₂SO₄ (2.5 mL per 50 mL acetone) | |
| Temperature | −10°C → room temperature | |
| Yield | 76–80% |
Industrial production utilizes continuous flow reactors to enhance scalability and reduce side reactions .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits high thermal stability (decomposition >200°C) and moderate hydrophilicity:
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting point | 184°C | |
| Boiling point | 98°C at 15 mmHg | |
| Density | 1.027 g/mL at 25°C | |
| Refractive index (n²⁰/D) | 1.4380 | |
| LogP | −0.65 |
The low LogP value indicates limited lipid solubility, aligning with its applications in aqueous-phase reactions.
Applications in Organic Synthesis
Nucleoside Analog Preparation
The hydroxyethyl side chain serves as a handle for functionalization. In fluorouracil derivatives, the dioxolane ring acts as a protecting group for diols during nucleoside synthesis . For example, coupling with 5-fluorouracil via Mitsunobu conditions yields antiviral precursors .
Polymer Chemistry
Ring-opening polymerization of dioxolan-4-one derivatives produces biodegradable polyesters. Thermosetting resins derived from allyl-functionalized analogs exhibit tensile strengths >50 MPa .
Biological Activity and Mechanisms
Cytotoxicity Screening
Preliminary assays on human cell lines (HEK293) show an IC₅₀ > 500 μM, suggesting low acute toxicity .
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